REACTION_CXSMILES
|
[CH:1]([N:3]1[C:7](=[O:8])[CH2:6][CH2:5][C:4]1=[O:9])=[CH2:2].C(Cl)(Cl)(Cl)[Cl:11]>>[Cl:11][CH:1]([N:3]1[C:7](=[O:8])[CH2:6][CH2:5][C:4]1=[O:9])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N1C(CCC1=O)=O
|
Name
|
stannic chloride
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
white solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
(0.40 mole) is dissolved in 1000 ml
|
Type
|
CONCENTRATION
|
Details
|
while saturating with hydrogen chloride for 6 hours at 20°-30° C
|
Duration
|
6 h
|
Type
|
WAIT
|
Details
|
the mixture is resaturated with hydrogen chloride for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
At the end of 48 hours, the solution is decanted
|
Duration
|
48 h
|
Type
|
WASH
|
Details
|
the gummy residue is washed with ten 100 ml
|
Type
|
FILTRATION
|
Details
|
of diatomaceous earth, filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure to approximately 400 ml
|
Type
|
FILTRATION
|
Details
|
The N-(1-chloroethyl)-succinimide is filtered
|
Type
|
CUSTOM
|
Details
|
dried at 20°-30° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 38.4 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |